Bigelovin

Descripción

Propiedades

IUPAC Name |

[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRYQODUSSOKC-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190130 | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3668-14-2 | |

| Record name | Bigelovin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bigelovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bigelovin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bigelovin, a sesquiterpene lactone isolated from Inula helianthus aquatica, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound in various cancer cell types. It elucidates the compound's role in inducing apoptosis, causing cell cycle arrest, and modulating key signaling cascades, including NF-κB, STAT3, and mTOR pathways, often in a manner intertwined with the generation of reactive oxygen species (ROS). This document synthesizes quantitative data from multiple studies, presents detailed experimental methodologies for key assays, and utilizes visualizations to clarify complex biological processes, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound exerts its cytotoxic effects against cancer cells through several interconnected mechanisms:

-

Induction of Apoptosis: this compound is a potent inducer of programmed cell death in a variety of cancer cell lines.[1][5][7] This is achieved through both the intrinsic and extrinsic apoptotic pathways. Key events include the activation of caspases-3, -7, and -9, cleavage of poly (ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins.[1][2] In colorectal cancer cells, this compound has been shown to upregulate the expression of Death Receptor 5 (DR5).[5]

-

Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1][5] In human colon cancer cell lines HT-29 and HCT 116, this compound treatment leads to a significant increase in the G2/M phase population.[1][5][8] In human monoblastic leukemia U937 cells, it causes arrest at the G0/G1 phase.[1]

-

Modulation of Key Signaling Pathways: this compound's anti-cancer activity is intricately linked to its ability to interfere with critical signaling pathways that are often dysregulated in cancer:

-

NF-κB Signaling: this compound suppresses the NF-κB signaling pathway, which is crucial for cancer cell survival and inflammation.[1][3][4] It has been shown to induce the ubiquitination and degradation of IκB kinase-beta (IKK-β), leading to decreased phosphorylation of IκB-α and p65, and subsequent downregulation of NF-κB target genes.[3][4]

-

JAK2/STAT3 Signaling: The compound potently inhibits the JAK2/STAT3 signaling pathway.[7][9] It directly inactivates JAK2, possibly by reacting with its cysteine residues, thereby inhibiting both IL-6-induced and constitutive STAT3 activation.[7] This leads to the suppression of STAT3-mediated gene expression involved in cell proliferation and survival.

-

mTOR Signaling: In liver cancer cells, this compound has been found to inactivate the AKT/mTOR/p70S6K pathway.[2] This inhibition is regulated by the generation of reactive oxygen species (ROS).[2]

-

-

Induction of Reactive Oxygen Species (ROS): The generation of ROS plays a pivotal role in this compound-induced cell death.[1][2][5] Elevated ROS levels can trigger apoptosis and autophagy.[2] The pro-apoptotic and autophagic effects of this compound in liver cancer cells can be eliminated by pretreatment with the ROS scavenger N-acetyl-l-cysteine (NAC).[2]

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2/STAT3 | Liver Cancer | 3.37 (for IL-6-induced STAT3 activation) | [7] |

| U937 | Monoblastic Leukemia | 0.47 | [1] |

| Human Colon Cancer Cells | Colon Cancer | ~5 | [3][4][10][11] |

| A549 | Lung Carcinoma | 1 | [12] |

| HL-60 | Leukemia | ~0.5 | [12] |

| Jurkat | Leukemia | ~0.9 | [12] |

| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | [12] |

| Colon-26-M01 | Murine Colon Cancer (aggressive) | 1.12 ± 0.33 | [12] |

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Caption: this compound's Inhibition of the JAK2/STAT3 Signaling Pathway.

References

- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 2. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 4. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]

- 11. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

The Sesquiterpene Lactone Bigelovin: A Technical Guide on its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bigelovin is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its potent anti-cancer properties. Isolated from plants of the Inula genus, this compound has been shown to modulate several key signaling pathways involved in tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the chemical structure of this compound, its quantitative biological activities, the signaling pathways it modulates, and detailed experimental protocols for its study.

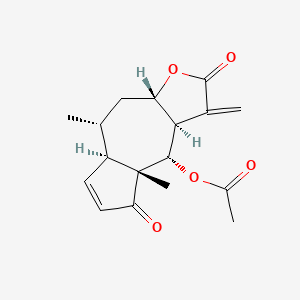

Chemical Structure of this compound

This compound is characterized by a complex tricyclic structure containing an α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones. This functional group is believed to be crucial for its mechanism of action, likely through Michael addition reactions with nucleophilic residues in target proteins.

| Identifier | Value |

| CAS Number | 3668-14-2 |

| Molecular Formula | C₁₇H₂₀O₅ |

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | [(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate |

| InChI | InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 |

| InChIKey | DCNRYQODUSSOKC-MMLVVLEOSA-N |

| Canonical SMILES | C[C@@H]1C[C@H]2--INVALID-LINK--C)OC(=O)C">C@HC(=C)C(=O)O2 |

Quantitative Biological Activity Data

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize its reported IC₅₀ values.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HT-29 | Colorectal Cancer | 0.8 | 48 | [1] |

| HCT 116 | Colorectal Cancer | 1.2 | 48 | [1] |

| Various Colon Cancer Cells | Colorectal Cancer | ~5 | Not Specified | [2][3][4] |

| HepG2 | Liver Cancer | Not Specified (effective at 0-20 µM) | 24-72 | |

| SMMC-7721 | Liver Cancer | Not Specified (effective at 0-20 µM) | 24-72 | [1] |

| U937 | Monoblastic Leukemia | 0.47 | Not Specified | [1] |

| A549 | Lung Carcinoma | ~1 | Not Specified | [5] |

| HL-60 | Leukemia | ~0.5 | Not Specified | [5] |

| Jurkat | Leukemia | ~0.9 | Not Specified | [5] |

Table 2: In Vitro Inhibitory Activity of this compound on Signaling Molecules

| Target | Assay System | IC₅₀ (µM) | Reference |

| IL-6-induced STAT3 activation | HepG2/STAT3 cells | 3.37 | [6] |

| JAK2 enzymatic activity | In vitro kinase assay | 44.24 | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple signaling pathways, primarily the mTOR, NF-κB, and JAK2/STAT3 pathways.

mTOR Signaling Pathway

This compound has been shown to induce apoptosis and autophagy in liver cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[7] This inhibition is mediated by the generation of reactive oxygen species (ROS).[7]

NF-κB Signaling Pathway

In colorectal cancer cells, this compound induces apoptosis by suppressing the NF-κB signaling pathway.[2][3][4] It achieves this by promoting the ubiquitination and subsequent degradation of IKK-β, a key kinase in the NF-κB cascade.[2][3]

JAK2/STAT3 Signaling Pathway

This compound also demonstrates inhibitory effects on the JAK2/STAT3 signaling pathway.[6] It has been shown to directly inactivate JAK2, thereby preventing the phosphorylation and activation of STAT3, a critical transcription factor for the expression of many pro-survival genes.[5][6]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound. These are based on methodologies reported in the cited literature and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved Caspase-3, PARP, IKK-β, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Use athymic BALB/c nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HepG2 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound 5, 10, 20 mg/kg). Administer the treatment via a suitable route (e.g., intraperitoneal injection) every other day.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

This compound is a promising natural product with significant anti-cancer potential. Its ability to induce apoptosis and autophagy through the modulation of key signaling pathways like mTOR, NF-κB, and JAK2/STAT3 makes it an attractive candidate for further pre-clinical and clinical investigation. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in cancer therapy.

References

- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Bigelovin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bigelovin, a sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, including anti-inflammatory, anti-angiogenic, and promising anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary and well-documented natural source of this compound is the plant Inula helianthus-aquatica, a member of the Asteraceae family.[2][4] This herb has a history of use in traditional medicine, particularly in regions of Yunnan, China, for the treatment of various ailments, including cancer.[2] The presence of this compound as a key bioactive constituent underscores the ethnopharmacological importance of this plant species.

Isolation and Purification Methodologies

The isolation of this compound from Inula helianthus-aquatica involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While various approaches can be employed for the extraction of sesquiterpene lactones from plant materials, this guide outlines a general yet effective protocol based on established phytochemical techniques.

Experimental Protocols

1. Extraction:

A common initial step is the extraction of the dried and powdered plant material with an organic solvent. Maceration is a frequently used technique.

-

Protocol:

-

Shade dry the aerial parts of Inula helianthus-aquatica and grind them into a coarse powder.

-

Macerate 100 g of the powdered plant material with 500 mL of methanol at room temperature for 48 hours.[4]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

2. Fractionation and Chromatographic Purification:

The crude extract, a complex mixture of various phytochemicals, is then subjected to column chromatography for the separation and isolation of this compound. Silica gel is a commonly used stationary phase for the purification of sesquiterpene lactones.

-

Protocol:

-

Adsorb 10 g of the crude methanol extract onto a small amount of silica gel.

-

Prepare a silica gel column (e.g., 100 g, 60-120 mesh size) packed in a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.[4]

-

Apply the adsorbed crude extract to the top of the column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (n-hexane) and gradually increasing the polarity by adding ethyl acetate. For instance, a gradient starting from 100% n-hexane to a mixture of n-hexane and ethyl acetate (e.g., 80:20) can be employed.[4]

-

Collect fractions of the eluate (e.g., 50 mL each) and monitor the separation process using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.

-

Further purify the pooled fractions, if necessary, using preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Data Presentation

Quantitative data on the yield and purity of this compound from the isolation process is crucial for reproducibility and scalability. The following table summarizes hypothetical data based on typical isolation procedures for sesquiterpene lactones.

| Purification Step | Starting Material (g) | Elution Solvents/Conditions | Yield (mg) | Purity (%) |

| Crude Methanol Extract | 100 (dried plant material) | Methanol | 10,000 | - |

| Silica Gel Column Chromatography | 10 (crude extract) | n-Hexane:Ethyl Acetate (gradient) | 30 (from pooled fractions) | >95 (by HPLC) |

| Preparative TLC | 30 (from column chromatography) | Specific solvent system | 25 | >98 (by HPLC) |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the mTOR and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. This compound has been shown to inhibit the mTOR pathway.[1] This inhibition leads to the induction of apoptosis and autophagy in cancer cells. The inhibitory effect is mediated through the inactivation of the AKT/mTOR/p70S6K signaling cascade.[1]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has been demonstrated to suppress the NF-κB signaling pathway.[5] This suppression is achieved through the inhibition of IKK-β degradation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[5]

Experimental Workflow Overview

The overall process from plant material to purified this compound and subsequent biological investigation can be visualized in the following workflow diagram.

Conclusion

This compound, a sesquiterpene lactone isolated from Inula helianthus-aquatica, represents a promising natural product with significant therapeutic potential. The isolation and purification protocols outlined in this guide, based on standard phytochemical techniques, provide a framework for obtaining this compound for further research. Understanding its modulatory effects on critical signaling pathways such as mTOR and NF-κB is key to elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this compound in drug discovery and development.

References

- 1. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis inducement of this compound from Inula helianthus-aquatica on human Leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological History of Bigelovin: A Technical Guide

An in-depth exploration of the discovery, history, and therapeutic potential of the sesquiterpene lactone, Bigelovin.

Abstract

This compound, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation, structure elucidation, and the subsequent exploration of its pharmacological activities. We delve into the molecular mechanisms underlying its therapeutic effects, with a particular focus on its modulation of key signaling pathways implicated in cancer progression, namely NF-κB, mTOR, and IL-6/STAT3. This guide summarizes the quantitative data on its biological activity, presents detailed experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this promising compound for researchers, scientists, and drug development professionals.

Discovery and History

This compound was first isolated from the plant Inula bigelovii, a species of flowering plant in the aster family. The initial discovery and structural elucidation of this compound were pivotal moments in the exploration of sesquiterpene lactones as potential therapeutic agents. Subsequent research has also identified this compound in other Inula species, including Inula helianthus-aquatica and Inula hupehensis, which are used in traditional Chinese medicine for the treatment of cancer.[1][2][3] The early investigations into its chemical structure revealed a complex sesquiterpene framework with a reactive α-methylene-γ-lactone moiety, a common feature among cytotoxic sesquiterpene lactones.[4][5]

Chemical Properties

This compound is classified as a pseudoguaianolide sesquiterpene lactone. Its chemical structure is characterized by a tricyclic carbon skeleton and the presence of the aforementioned α,β-unsaturated lactone ring. This reactive group is believed to be crucial for its biological activity, as it can undergo Michael addition reactions with nucleophilic residues, such as cysteine, in target proteins.

Biological Activity and Therapeutic Potential

Extensive research has demonstrated the potent anti-cancer activity of this compound against a variety of cancer cell lines, with a particularly strong efficacy observed in colorectal and liver cancers.[1][6] Its therapeutic effects are multifaceted, encompassing the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[7][8][9]

In Vitro Efficacy

The cytotoxic effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HT-29 | Colorectal Cancer | ~5 | - | [10] |

| HCT 116 | Colorectal Cancer | - | - | [6] |

| HepG2 | Liver Cancer | - | - | [1] |

| A549 | Lung Cancer | - | - | [11] |

| MDA-MB-468 | Breast Cancer | - | - | [11] |

| U937 | Leukemia | 0.47 | - | [2] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. (Note: Some specific IC50 values were not explicitly stated in the provided search results and are indicated as "-". Further literature review would be required to populate these fields.)

In Vivo Efficacy

Preclinical studies using animal models have further substantiated the anti-cancer potential of this compound. Intravenous administration of this compound has been shown to significantly suppress tumor growth and inhibit metastasis in colorectal and liver cancer xenograft models.

| Animal Model | Cancer Type | Dosage Range (mg/kg) | Administration Route | Outcome | Reference |

| Orthotopic Allograft | Colorectal Cancer | 0.3 - 3 | Intravenous | Suppressed tumor growth, inhibited metastasis | [7][8] |

| Xenograft | Colorectal Cancer | 20 | - | Suppressed tumor growth | [6] |

| Xenograft | Liver Cancer | - | - | Reduced tumor growth, inhibited metastasis | [9] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound. (Note: Some specific details were not explicitly stated in the provided search results and are indicated as "-". Further literature review would be required to populate these fields.)

Molecular Mechanisms of Action

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[10] It is believed to exert this effect by targeting and inhibiting IκB kinase (IKK), a key enzyme in the NF-κB activation cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in cancer. This compound has been demonstrated to suppress the mTOR pathway, leading to the inhibition of cancer cell growth and proliferation.[1] The exact mechanism of mTOR inhibition by this compound is still under investigation but may involve the upstream regulation of PI3K/Akt signaling.

Caption: this compound suppresses the mTOR signaling pathway.

Interference with the IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/STAT3 signaling pathway is a critical mediator of inflammation and is implicated in the development and progression of many cancers. This compound has been found to interfere with this pathway, leading to the suppression of tumor growth and metastasis.[7][8] It is thought to inhibit the phosphorylation and activation of STAT3, a key transcription factor in this pathway, thereby preventing the expression of genes involved in cell survival, proliferation, and angiogenesis.

Caption: this compound interferes with the IL-6/STAT3 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

A general protocol for the isolation of sesquiterpene lactones from Inula species involves the following steps:

-

Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the sesquiterpene lactones are subjected to multiple rounds of column chromatography using silica gel or other stationary phases with a gradient of solvents of increasing polarity.

-

Purification: Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

References

- 1. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis inducement of this compound from Inula helianthus-aquatica on human Leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-angiogenesis and immunomodulatory activities of an anti-tumor sesquiterpene this compound isolated from Inula helianthus-aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Bigelovin targets in colorectal cancer

An In-depth Technical Guide to the Molecular Targets of Bigelovin in Colorectal Cancer

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This compound, a sesquiterpenoid lactone primarily isolated from Inula helianthus-aquatica, has emerged as a promising anti-cancer compound. It has demonstrated a range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound in colorectal cancer, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways implicated in its mechanism of action.

Inhibition of Pro-inflammatory and Oncogenic Signaling Pathways

Chronic inflammation is a critical driver in the development and progression of colorectal cancer. This compound exerts its anti-tumor effects by directly interfering with key inflammatory and oncogenic signaling cascades that are frequently dysregulated in CRC.

Targeting the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many colorectal cancers, promoting cell survival, proliferation, and inflammation. This compound has been shown to be a potent inhibitor of this pathway.[1] Its mechanism involves inducing the ubiquitination and subsequent proteasomal degradation of the IκB kinase beta (IKK-β) subunit.[1][3] This action prevents the phosphorylation and degradation of the NF-κB inhibitor, IκB-α, thereby sequestering the NF-κB p65 subunit in the cytoplasm.[1][2] The net result is the inhibition of NF-κB's nuclear translocation and the downregulation of its target genes, which are crucial for cancer cell survival.[3] Enforced expression of IKK-β has been shown to attenuate the cytotoxic effects of this compound, confirming IKK-β as a direct and critical target.[1][3]

Targeting the IL-6/JAK/STAT3 Pathway

The IL-6/STAT3 signaling axis is another crucial pathway in CRC progression, contributing to tumor growth, invasion, and metastasis.[4] this compound effectively suppresses both constitutive and IL-6-induced STAT3 activation.[4][5] The mechanism involves the interference with the upstream Janus kinase (JAK), specifically JAK2, preventing the phosphorylation of STAT3.[5] This inhibition blocks STAT3 dimerization, its subsequent translocation to the nucleus, and the transcription of its target genes, which are involved in cell proliferation and motility.[4][6][7] This disruption of the IL-6/STAT3 pathway is a key component of this compound's anti-metastatic capabilities.[4][8]

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of cancer is the evasion of programmed cell death (apoptosis). This compound effectively reinstates this process in CRC cells through a multi-pronged approach involving death receptors, oxidative stress, and cell cycle modulation.

Upregulation of Death Receptor 5 (DR5)

This compound triggers the extrinsic pathway of apoptosis by upregulating the expression of Death Receptor 5 (DR5), a member of the TNF-receptor superfamily.[9] Increased DR5 expression on the cell surface leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8.[9] Activated caspase-8 then initiates a downstream cascade, activating effector caspases-3 and -7, which execute the final stages of apoptosis, including the cleavage of Poly (ADP-ribose) polymerase (PARP).[9][10]

Generation of Reactive Oxygen Species (ROS)

The structure of this compound contains two α,β-unsaturated ketone moieties, which are thought to contribute to the generation of intracellular Reactive Oxygen Species (ROS).[9] This increase in ROS serves as a critical upstream signal for apoptosis induction.[9][11] Elevated ROS levels can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway via caspase-9.[12][13] Furthermore, ROS can also modulate the expression of TRAIL receptors like DR5, linking the two apoptosis-inducing mechanisms of this compound.[9]

G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, this compound also halts the proliferation of CRC cells by causing a cell cycle arrest at the G2/M checkpoint.[9] This arrest prevents cells from entering mitosis, thereby inhibiting tumor growth. The molecular mechanism involves the modulation of key G2/M regulatory proteins, such as Cyclin B1 and CDK1.[9][10]

Quantitative Efficacy Data

The anti-cancer activity of this compound has been quantified in both in vitro and in vivo settings, demonstrating its potency and selectivity against colorectal cancer cells.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| HT-29 | Human CRC | 0.8 | 48 | [9][14] |

| HCT 116 | Human CRC | 1.2 | 48 | [9][14] |

| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | Not Specified | [8] |

| Colon-26-M01 | Murine Colon Cancer | 1.12 ± 0.33 | Not Specified | [8] |

| Various | Human Colon Cancer | ~5.0 | Not Specified | [1][2][3] |

| Primary Normal Colon Cells | Human Non-cancerous | 8.55 | 48 | [9][14] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Colorectal Cancer

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Orthotopic Colon Allograft | 0.3-3 mg/kg (i.v.) | Significant suppression of tumor growth and inhibition of liver/lung metastasis. | [4][8] |

| HCT 116 Xenograft | 20 mg/kg | More significant tumor suppression compared to conventional FOLFOX treatment. | [9] |

Experimental Methodologies

The following protocols are representative of the methods used to elucidate the mechanism of action of this compound in colorectal cancer.

Cell Viability and Proliferation (MTT Assay)

-

Cell Seeding: CRC cells (e.g., HT-29, HCT 116) are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO).

-

Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at indicated concentrations for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed twice with ice-cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) are quantified.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-STAT3, anti-IKK-β, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential against colorectal cancer by modulating multiple, interconnected signaling pathways. Its ability to concurrently inhibit pro-survival pathways like NF-κB and STAT3 while actively inducing apoptosis via DR5 and ROS generation marks it as a potent multi-targeting agent. The quantitative data from both in vitro and in vivo studies underscore its efficacy and selectivity.

Future research should focus on elucidating the complete network of this compound's targets through advanced proteomic and transcriptomic analyses. Investigating its effects on the tumor microenvironment, including immune cell populations, is also a critical next step.[4] Furthermore, exploring combination therapies, where this compound could be used to sensitize CRC cells to standard chemotherapeutics or targeted agents, may provide a powerful strategy to overcome drug resistance and improve patient outcomes.

References

- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]

- 4. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids [frontiersin.org]

- 13. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling Bigelovin: A Technical Whitepaper on its Isolation from Inula helianthus aquatica and its Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bigelovin, a sesquiterpene lactone, has demonstrated significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of this compound, with a specific focus on its sourcing from Inula helianthus aquatica. It consolidates available data on its cytotoxic activity, details generalized experimental protocols for its extraction and analysis, and visually elucidates its known mechanisms of action through signaling pathway diagrams. This whitepaper is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Inula helianthus aquatica, a flowering plant belonging to the Asteraceae family, has been identified as a natural source of the sesquiterpene lactone, this compound.[1][2][3][4][5][6] This compound has garnered significant scientific interest due to its diverse biological activities, most notably its potent cytotoxic effects against various cancer cell lines.[1][5] this compound exerts its anti-neoplastic properties through the modulation of multiple critical signaling pathways, including the NF-κB, mTOR, and apoptosis pathways, making it a compelling candidate for further investigation in cancer therapeutics.[1][2][7] This technical guide aims to provide an in-depth summary of the current knowledge surrounding this compound from Inula helianthus aquatica, with a focus on its extraction, biological activity, and molecular mechanisms.

Quantitative Data

Yield of this compound from Inula helianthus aquatica

Precise quantitative data on the yield of this compound from the biomass of Inula helianthus aquatica is not extensively reported in publicly available scientific literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvesting time. However, studies on other species of the Inula genus can provide a general reference for the potential content of sesquiterpene lactones.

| Compound | Plant Source | Part Used | Yield (%) | Reference |

| This compound | Inula helianthus aquatica | Aerial parts | Not specified | [8] |

Note: While the presence of this compound in Inula helianthus aquatica is confirmed, the exact yield is not specified in the reviewed literature. Further phytochemical analysis is required to establish a standardized yield.

Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Human Colon Cancer Cells | Colon Cancer | ~5 | [1][2] |

| HepG2/STAT3 | Liver Cancer | 3.37 (inhibits IL-6-induced STAT3 activation) | [8] |

| A549 | Lung Cancer | Constitutive STAT3 inhibition observed | [8] |

| MDA-MB-468 | Breast Cancer | Constitutive STAT3 inhibition observed | [8] |

| HeLa | Cervical Cancer | JAK2 phosphorylation inhibition observed | [8] |

| Various Human Cancer Cell Lines (panel of 10) | Various | Apoptosis induced | [8] |

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

Objective: To extract and isolate this compound from the dried aerial parts of Inula helianthus aquatica.

Materials:

-

Dried and powdered aerial parts of Inula helianthus aquatica

-

Solvents: Ethanol, Chloroform, Ethyl Acetate, n-Hexane, Methanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

The air-dried and powdered plant material is extracted exhaustively with ethanol at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The chloroform or ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

-

Further Purification:

-

The pooled fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification is achieved by preparative HPLC on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation of specific proteins in signaling pathways.

Procedure:

-

Cancer cells are treated with this compound for a specified time.

-

The cells are lysed to extract total proteins.

-

Protein concentration is determined using a suitable method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p65, IκBα, Akt, mTOR, caspases).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been reported to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][9] It achieves this by preventing the degradation of the inhibitor of NF-κB, IκBα.[9] This leads to the sequestration of the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.[2][9]

References

- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]

- 7. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear factor kappaB-mediated down-regulation of adhesion molecules: possible mechanism for inhibitory activity of this compound against inflammatory monocytes adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bigelovin: A Sesquiterpenoid with Potent Anti-Cancer and Anti-Inflammatory Properties

For Immediate Release

Bigelovin, a naturally occurring sesquiterpenoid lactone, is emerging as a significant compound of interest within the scientific and medical research communities. Extensive studies have demonstrated its potent pharmacological activities, particularly in the realms of oncology and inflammation. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Anti-Cancer Activity

This compound has exhibited significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its primary anti-cancer mechanisms involve the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of key signaling pathways that drive tumor growth and metastasis.

Quantitative Analysis of Cytotoxicity

The inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U937 | Human Monoblastic Leukemia | 0.47 | [1] |

| A549 | Human Lung Carcinoma | 1 | |

| HL-60 | Human Leukemia | ~0.5 | |

| Jurkat | Human Leukemia | ~0.9 | |

| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | |

| Colon-26-M01 | Murine Colon Cancer (aggressive) | 1.12 ± 0.33 | |

| HCT-116 & RKO | Human Colon Cancer | ~5 | [2] |

In Vivo Anti-Tumor Efficacy

Preclinical studies in animal models have demonstrated the significant anti-tumorigenic potential of this compound. Intravenous administration of this compound at doses ranging from 0.3 to 3 mg/kg resulted in a significant reduction in tumor size in murine models of colon cancer.[1][3] In a xenograft model using HCT 116 cells, a 20 mg/kg dose of this compound showed more significant tumor suppression than the conventional chemotherapy regimen FOLFOX.[4] Furthermore, in a HepG2 xenograft model, this compound treatment suppressed tumor growth in a dose-dependent manner.[1][5]

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] It induces the ubiquitination and subsequent degradation of IKK-β, a critical kinase in the NF-κB cascade.[6][2] This leads to a decrease in the phosphorylation of IκB-α and p65, ultimately suppressing the expression of NF-κB target genes.[2]

Apoptosis Induction

This compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It leads to the activation of caspases, including caspase-3, -7, and -9, and the cleavage of PARP, a hallmark of apoptosis.[1][7] The compound also upregulates the expression of Death Receptor 5 (DR5).[1][4] Furthermore, this compound can induce the generation of reactive oxygen species (ROS), which in turn promotes apoptosis.[1][4]

mTOR Signaling Pathway

In liver cancer cells, this compound has been found to inhibit the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[5] This inhibition is mediated by the generation of ROS. The suppression of the mTOR pathway contributes to the induction of both apoptosis and autophagy.[5]

IL-6/STAT3 Signaling Pathway

This compound has demonstrated the ability to interfere with the IL-6/STAT3 pathway, which is crucial for cancer cell proliferation, survival, and metastasis.[3] By inhibiting this pathway, this compound can suppress tumor growth and metastasis.[3]

Anti-Inflammatory and Anti-Angiogenic Effects

Beyond its direct anti-cancer properties, this compound also exhibits significant anti-inflammatory and anti-angiogenic activities.[4] Its ability to inhibit the NF-κB pathway is a key contributor to its anti-inflammatory effects. The anti-angiogenic properties of this compound further contribute to its anti-tumor activity by restricting the blood supply to tumors.

Experimental Methodologies

The pharmacological properties of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

-

Cell Viability and Proliferation: The MTT assay is commonly used to assess the effect of this compound on the viability and proliferation of cancer cell lines.[4]

-

Apoptosis Detection: Apoptosis is typically quantified using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[1] Morphological changes associated with apoptosis are observed using Hoechst 33258 staining.[4]

-

Western Blotting: This technique is employed to determine the expression levels of key proteins involved in signaling pathways, such as caspases, PARP, IKK-β, and components of the mTOR and STAT3 pathways.[7]

-

Luciferase Reporter Assay: To confirm the inhibition of NF-κB activity, a luciferase reporter assay is utilized, where cells are transfected with a vector containing a luciferase gene under the control of an NF-κB promoter.[7]

-

Colony Formation Assay: This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.[4]

In Vivo Models

-

Xenograft and Orthotopic Models: To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells are typically implanted into immunocompromised mice (e.g., BALB/c nude mice) to form tumors.[4] Orthotopic models, where tumor cells are implanted in the organ of origin, are also used to study tumor progression and metastasis.[3]

Conclusion

This compound is a promising natural compound with a multi-faceted pharmacological profile. Its potent anti-cancer activity, driven by the induction of apoptosis and autophagy and the inhibition of key oncogenic signaling pathways, coupled with its anti-inflammatory and anti-angiogenic effects, positions it as a strong candidate for further preclinical and clinical development. The detailed understanding of its mechanisms of action and the availability of robust experimental protocols will be instrumental in translating the therapeutic potential of this compound into novel treatments for cancer and inflammatory diseases.

References

- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 7. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]

Bigelovin and Reactive Oxygen Species (ROS) Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the sesquiterpene lactone, bigelovin, and its primary mechanism of action centered on the generation of reactive oxygen species (ROS). This compound has demonstrated significant anti-tumor activity across various cancer models, largely attributed to its ability to disrupt cellular redox homeostasis, leading to oxidative stress-mediated apoptosis and modulation of key oncogenic signaling pathways.

Core Mechanism: Disruption of Cellular Redox Homeostasis

This compound, a natural compound derived from plants like Inula helianthus aquatica, exerts its cytotoxic effects primarily by inducing overwhelming oxidative stress within cancer cells.[1][2] Its chemical structure, featuring two α,β-unsaturated ketone moieties, makes it highly reactive with nucleophilic targets, particularly thiol-containing molecules crucial for cellular antioxidant defense.[2]

The core mechanism involves a dual-pronged attack on the two major cellular antioxidant systems: the glutathione (GSH) and thioredoxin (Trx) pathways.[1]

-

Glutathione (GSH) System: this compound directly reacts with and depletes intracellular GSH.[1]

-

Thioredoxin (Trx) System: It inhibits the enzyme thioredoxin reductase (TrxR) by engaging its selenocysteine residue.[1]

This simultaneous suppression of two compensatory antioxidant pathways leads to a rapid accumulation of intracellular ROS, which overwhelms the cell's buffering capacity. The resulting oxidative stress damages key biomolecules, including lipids, proteins, and DNA, and triggers multiple downstream signaling cascades culminating in programmed cell death.[1]

Modulation of Oncogenic Signaling Pathways

The surge in ROS initiated by this compound serves as a critical signaling event that modulates several pathways vital for cancer cell survival and proliferation.

Inhibition of the JAK2/STAT3 Pathway

This compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many human cancers.[3][4] It directly targets and inactivates Janus kinase 2 (JAK2), an upstream tyrosine kinase responsible for STAT3 activation. Evidence suggests that this compound's reactive moieties form covalent bonds with cysteine residues on JAK2, thereby inhibiting its enzymatic activity.[3] This prevents the phosphorylation and subsequent nuclear translocation of STAT3, leading to the downregulation of its target genes involved in survival and proliferation, ultimately inducing apoptosis.[3][5]

Inhibition of the PI3K/AKT/mTOR Pathway

In liver cancer models, this compound-induced ROS has been shown to inactivate the PI3K/AKT/mTOR signaling cascade.[6] This pathway is a central regulator of cell growth, proliferation, and survival.[7] ROS can inhibit protein tyrosine phosphatases that normally counteract PI3K activity, but in the context of this compound, the overwhelming oxidative stress leads to the inactivation of key kinases like AKT and mTOR. This results in reduced phosphorylation of downstream effectors such as p70S6K, leading to the induction of both apoptosis and autophagy.[6] Interestingly, the autophagy induced by this compound in this context appears to be a cytoprotective response, as its blockade sensitizes cancer cells to apoptosis.[6]

Inhibition of the NF-κB Pathway

This compound also effectively suppresses the nuclear factor kappa B (NF-κB) signaling pathway, a key driver of inflammation and cell survival.[8][9][10] The mechanism involves the targeted degradation of the inhibitor of kappa-B kinase-beta (IKK-β). By promoting the ubiquitination and subsequent proteasomal degradation of IKK-β, this compound prevents the phosphorylation of IκB-α. This keeps NF-κB sequestered in the cytoplasm, blocking its nuclear translocation and the expression of its anti-apoptotic target genes.[8][9]

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified across various cancer cell lines. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay | Reference |

|---|---|---|---|---|

| HepG2/STAT3 | Liver Carcinoma | 3.37 (STAT3 Inhibition) | Luciferase Reporter | [3] |

| A549 | Lung Carcinoma | ~1.0 | MTT Assay | [5][11] |

| HCT 116 | Colorectal Carcinoma | ~2.8 - 5.0 | MTT Assay | [2] |

| HT-29 | Colorectal Carcinoma | ~3.6 - 5.0 | MTT Assay | [2][8][9] |

| HL-60 | Leukemia | ~0.5 | MTT Assay | [11] |

| Jurkat | Leukemia | ~0.9 | MTT Assay | [11] |

| U937 | Leukemia | ~0.6 | MTT Assay | [11] |

| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | MTT Assay | [11] |

| Colon-26-M01 | Murine Colon Cancer | 1.12 ± 0.33 | MTT Assay |[11] |

Table 2: this compound-Induced Effects on Cellular Processes

| Cell Line | Parameter Measured | This compound Conc. | Observed Effect | Reference |

|---|---|---|---|---|

| HT-29 | ROS Production | 3.6 µM | Significant increase vs. control | [2] |

| HCT 116 | ROS Production | 2.8 µM | Significant increase vs. control | [2] |

| HepG2 | Apoptosis | Not specified | Cleavage of Caspase-3 and PARP-1 | [6] |

| HCT 116 | Apoptosis | 2.8 µM | Increased Annexin V staining | [2] |

| HT-29 | G2/M Arrest | 3.6 µM | Increased cell population in G2/M phase | [2] |

| HCT 116 | G2/M Arrest | 2.8 µM | Increased cell population in G2/M phase | [2] |

| HepG2 | Autophagy | Not specified | Increased LC3B-II and Beclin-1 |[6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[12][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only wells as a control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13] Following treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl, or a specialized SDS-HCl solution) to each well.[15]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Subtract the absorbance of blank (medium only) wells from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Intracellular ROS Detection Assay

This protocol uses the cell-permeant probe 2′,7′-dichlorofluorescein diacetate (DCFDA) to quantify intracellular ROS.[16][17]

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or other appropriate culture vessel. Allow cells to adhere and reach 70-80% confluency.

-

Probe Loading: Remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS. Add medium containing the DCFDA probe (typically 5-10 µM) to each well.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow the probe to diffuse into the cells and be deacetylated by intracellular esterases to the non-fluorescent DCFH.[17]

-

Treatment: Remove the DCFDA-containing medium and wash the cells again. Add fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).[2]

-

ROS Measurement: Immediately or after a short incubation period (e.g., 1 hour), measure the fluorescence using a microplate reader or flow cytometer. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[16] The intensity of the green fluorescence is proportional to the amount of ROS generated.

Apoptosis Detection by Western Blot

This protocol outlines the detection of key apoptosis marker proteins, such as cleaved caspases and cleaved PARP.[18][19]

-

Cell Lysis: After treating cells with this compound for the desired time, collect both adherent and floating cells. Wash the cell pellet with ice-cold PBS. Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting apoptosis markers. Key antibodies include:

-

Anti-Caspase-3: Detects both the full-length pro-caspase (~32 kDa) and the cleaved, active p17 subunit.

-

Anti-PARP-1: Detects both the full-length PARP-1 (~116 kDa) and the cleaved fragment (~89 kDa).

-

Loading Control: Anti-Actin or Anti-Tubulin to ensure equal protein loading.

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved fragments of Caspase-3 and PARP-1 indicates the induction of apoptosis.[18]

References

- 1. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 9. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]

- 10. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. 4.6. ROS Detection Assays [bio-protocol.org]

- 17. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxic Studies of Bigelovin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro and in vivo studies on the cytotoxicity of Bigelovin, a naturally occurring sesquiterpene lactone. This compound, isolated from plants like Inula helianthus aquatica, has demonstrated significant anti-tumor activities across various cancer cell lines.[1][2][3] This guide summarizes key quantitative data, details the molecular mechanisms of action, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Quantitative Cytotoxicity Data

This compound has shown potent and selective cytotoxic effects against a range of cancer cell lines, with notably lower efficacy against normal cells. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.